Product packaging for 3-(Trifluoromethyl)quinolin-7-amine(Cat. No.:CAS No. 1824276-00-7)

3-(Trifluoromethyl)quinolin-7-amine

Cat. No.: B2816628
CAS No.: 1824276-00-7
M. Wt: 212.175
InChI Key: VTUYZLRLWZEADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance within the Quinoline (B57606) Heterocycle Family

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This core structure is a fundamental building block for numerous synthetic compounds with a wide array of biological activities. bohrium.comresearchgate.netorientjchem.org The versatility of the quinoline ring system allows for the introduction of various functional groups at different positions, leading to a diverse library of derivatives with distinct properties. researchgate.netorientjchem.org The specific placement of substituents on the quinoline scaffold is crucial in determining the compound's chemical and pharmacological profile. orientjchem.org

The Trifluoromethyl Group as a Strategic Chemical Modulator at Position 3

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the properties of a parent molecule. mdpi.com The -CF3 group is strongly electron-withdrawing, which can significantly alter the electronic properties of the quinoline ring system. smolecule.comnih.gov This electronic influence can affect the reactivity of the molecule in chemical syntheses and its interactions with biological targets. smolecule.com

Furthermore, the trifluoromethyl group can increase the lipophilicity and metabolic stability of a compound. smolecule.com Enhanced lipophilicity can improve a molecule's ability to cross biological membranes, while increased metabolic stability can lead to a longer duration of action in a biological system. smolecule.com The introduction of a trifluoromethyl group at the 3-position of the quinoline ring, as seen in 3-(Trifluoromethyl)quinolin-7-amine, is a deliberate modification aimed at leveraging these beneficial effects. smolecule.com

The C7-Amino Functionality: Reactivity and Research Relevance

The amino (-NH2) group at the 7-position of the quinoline ring is a key functional group that imparts specific chemical reactivity and is of significant interest in research. The C7-amino group can act as a nucleophile and a proton donor, participating in various chemical reactions. smolecule.comsmolecule.com For instance, it can undergo nucleophilic substitution and amination reactions, allowing for the synthesis of a wide range of derivatives. smolecule.comsmolecule.com

The presence of the amino group at this position also influences the electronic properties of the quinoline ring, acting as an electron-donating group. nih.gov This creates a push-pull electronic effect in conjunction with the electron-withdrawing trifluoromethyl group, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). nih.gov This ICT character is a subject of research for applications in areas like fluorescent probes and bioimaging. nih.gov

Contextualization within Modern Synthetic and Medicinal Chemistry Research

The compound this compound and its derivatives are situated at the intersection of modern synthetic and medicinal chemistry research. The development of efficient synthetic methods for quinoline derivatives, including those with trifluoromethyl and amino groups, is an active area of investigation. nih.govnih.gov Researchers are continually exploring new catalytic systems and reaction conditions to improve yields and selectivity. nih.govmorressier.com

From a medicinal chemistry perspective, quinoline derivatives are investigated for a broad spectrum of potential therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govbohrium.comresearchgate.net The specific combination of the trifluoromethyl and amino groups in this compound makes it a valuable scaffold for the design and synthesis of novel compounds with potentially enhanced biological activities. researchgate.netresearchgate.net The study of such compounds contributes to the broader understanding of structure-activity relationships and the development of new therapeutic agents. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1824276-00-7
Molecular Formula C10H7F3N2
InChI Code 1S/C10H7F3N2/c11-10(12,13)7-5-14-9-4-3-6(15)1-2-8(7)9/h1-5H,15H2

Note: The data in this table is based on publicly available information and may not be exhaustive. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2 B2816628 3-(Trifluoromethyl)quinolin-7-amine CAS No. 1824276-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-6-1-2-8(14)4-9(6)15-5-7/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUYZLRLWZEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Trifluoromethyl Quinolin 7 Amine

Strategies for Trifluoromethyl Group Incorporation

The introduction of the trifluoromethyl group onto a quinoline (B57606) scaffold can be achieved through various methods, broadly categorized as direct C-H functionalization or the use of trifluoromethylated building blocks in the quinoline synthesis.

Direct C-H Trifluoromethylation Approaches to Quinoline Scaffolds

Direct C-H trifluoromethylation is an atom-economical and efficient strategy for the synthesis of trifluoromethylated quinolines. nih.gov This approach avoids the need for pre-functionalized substrates. Radical trifluoromethylation is a common method for directly introducing a CF3 group into organic molecules. researchgate.net

Recent advancements have focused on achieving regioselectivity. For instance, a visible-light-induced, external-photocatalyst-free method has been developed for the trifluoromethylation of 8-aminoquinoline (B160924) scaffolds at the C5 position using CF3SO2Na. scispace.com Another strategy involves a transient activating strategy for the catalyst-free direct benzylic C(sp³)–H trifluoromethylation of azines, including quinolines, using an imidazolium (B1220033) sulfonate reagent. rsc.org This method demonstrates good yields for methyl-substituted quinolines. rsc.org

Table 1: Examples of Direct C-H Trifluoromethylation of Quinoline Derivatives

Starting Material Reagent Conditions Product Yield Citation
8-Aminoquinoline derivatives CF3SO2Na Visible light, no external photocatalyst C5-Trifluoromethylated 8-aminoquinolines Moderate to good scispace.com
Methyl-substituted quinolines IMDN-Tf 26 W CFL, Ar, MeCN, 12 h Trifluoromethylated products Good rsc.org

This table is interactive. Click on the headers to sort.

Electrophilic and Nucleophilic Trifluoromethylation in Quinoline Synthesis

Both electrophilic and nucleophilic trifluoromethylating reagents are employed in the synthesis of trifluoromethylated quinolines. beilstein-journals.orgthieme-connect.de The choice between these depends on the nature of the quinoline precursor.

Nucleophilic trifluoromethylation often involves the reaction of a suitable quinoline precursor with a nucleophilic CF3 source.

Electrophilic trifluoromethylation, on the other hand, utilizes reagents that deliver a "CF3+" equivalent to an electron-rich quinoline system. A notable example is the 3-position-selective C(sp²)-H trifluoromethylation of pyridine (B92270) and quinoline derivatives. researchgate.netacs.org This is achieved through nucleophilic activation of the quinoline ring by hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. researchgate.netacs.org Mechanistic studies indicate the formation of N-silyl enamine and trifluoromethylated enamine intermediates. researchgate.netacs.org

Regioselective Annulation and Cyclization Protocols for Quinoline Ring Formation

The construction of the quinoline ring itself is a critical step, and several classic and modern methods have been adapted for the synthesis of trifluoromethylated derivatives.

Friedländer Condensation and its Variants for 7-Aminoquinoline Synthesis

The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgjk-sci.comresearchgate.net This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com

For the synthesis of 7-aminoquinolines, a catalyst-free approach has been reported involving the reaction of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones that contain a trifluoromethyl group. nih.gov This method provides 2,4-disubstituted 7-aminoquinolines with high selectivity and good yields. nih.gov The reaction's success is attributed to the strong electron-withdrawing nature of the trifluoromethyl group. nih.gov The use of microwave irradiation and various catalysts like p-toluenesulfonic acid and molecular iodine has been shown to improve the efficiency of the Friedländer synthesis. organic-chemistry.org A metal-free, visible-light-mediated radical Friedländer hetero-annulation has also been developed using methylene (B1212753) blue as a photocatalyst. nih.gov

Knorr Quinoline Synthesis Adaptations for Trifluoromethylated Derivatives

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline (B72897). orientjchem.orgwikipedia.org The reaction proceeds through an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

This method can be adapted for the synthesis of trifluoromethylated quinolines by using trifluoromethyl-containing β-ketoanilides as starting materials. orientjchem.org Research has shown that triflic acid can be an effective catalyst for this cyclization. wikipedia.org The reaction conditions can influence the formation of either 2-hydroxyquinoline or 4-hydroxyquinoline (B1666331) isomers. wikipedia.org

Modern Catalytic Cycloaddition Reactions (e.g., Nickel-Catalyzed)

Modern catalytic methods, particularly those involving transition metals like nickel, have emerged as powerful tools for quinoline synthesis. nih.govoup.comthieme.deresearchgate.net Nickel-catalyzed cycloaddition reactions offer novel pathways to construct the quinoline core. nih.govoup.com

One such methodology involves the nickel-catalyzed insertion of an alkyne into the C–S bond of a 2-trifluoromethyl-1,3-benzothiazole. thieme.dethieme-connect.com This reaction proceeds through a seven-membered benzothiazepine (B8601423) intermediate, which then undergoes thermal desulfidation to yield the 2-(trifluoromethyl)quinoline (B1226531). thieme-connect.com Another approach is the nickel-catalyzed cycloaddition of o-cyanophenylbenzamide derivatives with alkynes, which involves the cleavage of aryl-cyano and aryl-carbonyl C-C bonds. nih.gov

Table 2: Nickel-Catalyzed Quinoline Synthesis

Reactants Catalyst System Product Citation
2-(Trifluoromethyl)-1,3-benzothiazole, Alkyne [Ni(cod)2], IPr 2-(Trifluoromethyl)quinoline thieme.dethieme-connect.com
o-Cyanophenylbenzamide derivatives, Alkynes Nickel catalyst Substituted quinolones nih.gov
Benzoxazinones, Alkynes Nickel catalyst Substituted quinolines or quinolones oup.com

This table is interactive. Click on the headers to sort.

Multi-Component Reactions for the Assembly of Complex 3-(Trifluoromethyl)quinolin-7-amine Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. rug.nlresearchgate.net They are characterized by high atom economy, convergence, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net For the synthesis of this compound, MCRs can be strategically employed to assemble advanced precursors that already contain the key structural motifs.

A common MCR for quinoline synthesis is the Friedländer annulation, which can be performed in a multi-component fashion. For instance, a reaction between a 2-aminoaryl ketone, a compound with an α-methylene group adjacent to a carbonyl, and an amine can lead to polysubstituted quinolines. To construct a precursor for this compound, one could envision an MCR starting with 2-amino-4-nitroacetophenone (or a protected amine equivalent), ethyl trifluoroacetoacetate, and an amine or ammonia (B1221849) source. The resulting product would be a quinoline ring with the trifluoromethyl group at C3 and a nitro (or protected amino) group at C7, which can then be reduced to the target amine.

Another powerful approach is the Ugi four-component reaction (Ugi-4CR). rug.nl This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. While not directly forming a quinoline, it can be used to synthesize highly functionalized acyclic precursors. rug.nl These precursors can then undergo subsequent cyclization reactions to form the desired heterocyclic system. For example, a carefully designed Ugi product could possess the necessary functionality to undergo an intramolecular cyclization to form the quinoline ring with the desired substituents in place.

The development of novel MCRs continues to expand the synthetic toolbox. A copper-catalyzed multi-component reaction of trifluoromethylated β-amino ketones and nitriles has been developed, providing a route to N-trifluoroalkyl amides, which are versatile synthetic intermediates. researchgate.net Similarly, MCRs for synthesizing podophyllotoxin-naphthoquinone derivatives demonstrate the power of these reactions in creating complex fused heterocyclic systems, which could be adapted for quinoline synthesis. nih.gov

Table 2: Illustrative Multi-Component Reaction for a Quinoline Precursor

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type
2-Amino-4-nitroacetophenone Ethyl trifluoroacetoacetate Ammonia Acid or base catalysis 3-(Trifluoromethyl)-7-nitroquinolin-4-ol
Substituted Aniline (B41778) Aromatic Aldehyde Cyclic 1,3-Dicarbonyl Ionic Liquid Catalyst Polyfunctionalized Pyrimido[4,5-b]quinolines. nih.gov

Amine Functionalization during Quinoline Ring Construction at C7

Introducing a functional group at the C7 position of a quinoline ring can be challenging due to the electronic properties of the heterocyclic system. researchgate.net While direct C-H functionalization of a pre-formed quinoline at the C7 position is possible, it often suffers from issues with regioselectivity. mdpi.comresearchgate.net A more robust and regiochemically precise strategy is to construct the quinoline ring from a starting material that already contains the desired amine functionality (or a precursor) at the appropriate position.

Classic quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, rely on the cyclization of anilines. To obtain this compound, the logical starting material would be a 1,3-diaminobenzene (m-phenylenediamine) derivative. In this scenario, one of the amino groups acts as the nucleophile for the initial conjugate addition and subsequent cyclization to form the quinoline ring, while the other amino group, positioned meta to the first, ends up at the C7 position of the final product.

For example, in a modified Doebner-von Miller reaction, 3-aminobenzotrifluoride could react with an α,β-unsaturated carbonyl compound. However, a more direct route to the target compound would involve starting with 3-(trifluoromethyl)aniline (B124266) and introducing the C7-amino group precursor before cyclization, or more strategically, starting with an aniline that already contains both the trifluoromethyl precursor and the amino group precursor.

A practical approach involves using a protected amine to avoid side reactions. For instance, N-acetyl-m-phenylenediamine can be used as the aniline component. The acetyl group protects one of the amines while the other participates in the quinoline ring formation. Subsequent deprotection would then reveal the C7-amine. To incorporate the 3-trifluoromethyl group, a reactant such as ethyl 4,4,4-trifluoroacetoacetate would be used as the dicarbonyl component in a Combes-type synthesis or its equivalent in a Friedländer annulation.

The synthesis of 2,3-diaminoquinolin-4(1H)-one from 2-aminoquinolin-4(1H)-one demonstrates a strategy of building functionality onto a pre-existing quinoline-related structure, which can then be used as a synthon for more complex fused tricyclic compounds. researchgate.net This principle of using a pre-functionalized starting material ensures that the final amine group is located precisely at the C7 position, circumventing the regioselectivity issues associated with post-synthetic modification.

Derivatization and Advanced Functionalization Reactions of 3 Trifluoromethyl Quinolin 7 Amine

Chemical Transformations of the C7-Amino Group

The amino group at the C7 position of 3-(trifluoromethyl)quinolin-7-amine serves as a versatile handle for a variety of chemical transformations, including alkylation, arylation, acylation, and the introduction of cross-linking moieties.

Alkylation and Arylation Reactions

The nucleophilic nature of the C7-amino group allows for its direct alkylation and arylation. For instance, alkylation of a similar compound, 7-amino-4-trifluoromethyl-2-(3-azidooxypropyl) quinoline (B57606), with iodomethane (B122720) in the presence of N,N-diisopropylethylamine yields both mono- and dimethylated products at the 7-amino position. nih.gov This demonstrates the feasibility of introducing simple alkyl groups.

More complex aryl groups can also be introduced. The Buchwald-Hartwig C-N coupling reaction, a powerful tool for forming carbon-nitrogen bonds, has been employed for the arylation of quinoline systems. cas.ac.cn Although sometimes sluggish, this palladium-catalyzed reaction allows for the coupling of the amino group with various aryl halides, expanding the structural diversity of the resulting derivatives. cas.ac.cn Another approach involves the N-arylation of amino acid esters using phenyl(anisyl)iodonium triflate salts, which has been shown to proceed with high yields for electron-deficient phenyl groups. beilstein-journals.org

Acylation and Amidation Reactions

Acylation of the C7-amino group is a common strategy to introduce a wide range of functional groups. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. researchgate.net For example, the reaction of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with thionyl chloride or oxalyl chloride generates the corresponding acyl chloride, which can then react with amines to form amides. This method allows for the synthesis of a diverse array of N-acylated quinoline derivatives. researchgate.net

The formation of amides can also be achieved through coupling reactions between a quinoline carboxylic acid and an amine. google.com Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate this transformation. google.com

Introduction of Cross-Linking Moieties

The C7-amino group is an ideal site for the introduction of cross-linking moieties, which are essential for applications such as fluorescent labeling. nih.gov One method involves the conversion of the amino group into a reactive isothiocyanate. This is achieved by reacting the amine with thiocarbonyldiimidazole, followed by treatment with trifluoroacetic acid. nih.gov The resulting isothiocyanate can then react with nucleophiles like cysteine. nih.gov

Alternatively, an azido (B1232118) group can be introduced, which can then be reduced to an amine and subsequently converted to other reactive groups. nih.gov For example, an azido-containing quinoline derivative can be reduced with triphenylphosphine (B44618) and then treated with ammonium (B1175870) hydroxide (B78521) to yield the corresponding amine. nih.gov This amine can then be transformed into an amine-reactive isothiocyanate or a thiol-reactive bromoacetamido group. nih.gov

Modifications and Substitutions on the Quinoline Ring System

Beyond the C7-amino group, the quinoline ring itself offers multiple sites for functionalization, enabling the synthesis of a wide range of structurally diverse compounds.

Functionalization at C3, C4, and Other Positions

The quinoline ring can undergo various substitution reactions at several positions. For instance, electrophilic or radical substitution can occur at the C3 position. mdpi.com Radical iodination at C3 has been achieved using N-iodosuccinimide and trifluoroperoxyacetic acid. mdpi.com

The introduction of a trifluoromethyl group at the C4 position has been shown to direct the selective synthesis of 4-CF3-substituted 7-aminoquinolines without the need for a catalyst. nih.gov This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the intramolecular charge transfer state. nih.gov

Furthermore, rhodium-catalyzed C-H alkylation has been reported for the functionalization of quinolines at various positions, including C2, C4, C6, and C7, depending on the substituents present on the quinoline ring. researchgate.net For 3-(trifluoromethyl)quinoline, a mixture of isomers functionalized at these positions is obtained. researchgate.net

Table 1: Examples of Functionalization Reactions on the Quinoline Ring

Position Reaction Type Reagents Product Type Reference
C3 Radical Iodination N-iodosuccinimide, trifluoroperoxyacetic acid 3-iodo-quinoline derivative mdpi.com
C4 Selective Synthesis m-phenylenediamine (B132917), 4,4,4-trifluoro-1-phenylbutane-1,3-dione 4-CF3-substituted 7-aminoquinoline nih.gov
C2, C4, C6, C7 Rhodium-catalyzed C-H Alkylation RhH{κ3-P,O,P-[xant(PiPr2)2]} Mixture of alkylated quinoline isomers researchgate.net
C5 Bromination NBS in AcOH 5-bromo-7-trifluoromethylquinoline cas.ac.cn

Heterocyclic Annulation and Hybridization Strategies

Heterocyclic annulation involves the fusion of another heterocyclic ring onto the quinoline scaffold, leading to more complex polycyclic systems. One such strategy is the visible-light-induced, organophotocatalytic di- and trifluoromethylative annulation of 3-(2-(ethynyl)phenyl)quinazolinones to synthesize quinolino[2,1-b]quinazolin-12-ones. acs.org This metal-free protocol uses oxygen as the oxidant and proceeds under mild conditions. acs.org

Hybridization strategies involve linking the quinoline core to other molecular fragments to create hybrid molecules with potentially enhanced properties. For example, a conjugate of mefloquine (B1676156), a quinoline-containing antimalarial drug, and artemisinin (B1665778) was prepared by alkylating the piperidinyl amino group of mefloquine with an allyl bromide derived from artemisinin. mdpi.com

Another approach involves the synthesis of quinoline-aziridine-pyrazole, -pyridazinone, or -pyrimidinone hybrids from quinolinecarboxaldehydes. researchgate.net The aziridine (B145994) ring in these hybrids can then be opened by nucleophiles to introduce further functionalization. researchgate.net

Mechanistic Investigations of Derivatization Reactions

The derivatization of the this compound core involves complex reaction mechanisms that are crucial for the development of new synthetic methodologies and the understanding of its chemical behavior. This section delves into the mechanistic details of two key transformation types: oxidative photoredox catalysis and nucleophilic substitution/addition reactions.

Oxidative Photoredox Catalysis in Amine Functionalization

Oxidative photoredox catalysis has emerged as a powerful tool for the functionalization of amines, including quinoline derivatives. acs.orgkaust.edu.sa This methodology utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive intermediates under mild conditions. acs.orgsci-hub.se The general mechanism for the oxidative functionalization of a tertiary amine involves the excitation of a photosensitizer (PS) by visible light to its excited state (PS*). This excited state is a potent oxidant and can accept an electron from the amine, leading to the formation of an amine radical cation and the reduced form of the photocatalyst. kaust.edu.sabeilstein-journals.org Subsequent deprotonation of the amine radical cation generates a key α-amino radical, which can then undergo further transformations to yield the functionalized product. acs.org

In the context of quinoline chemistry, photoredox catalysis has been employed for various C-H functionalization reactions. For instance, the Minisci-type addition of alkyl radicals to electron-deficient heteroarenes like quinoline is a well-established transformation. nih.gov While direct reduction of unactivated bromoalkanes to generate these alkyl radicals can be challenging due to their high negative redox potentials, specialized photoredox catalysts, such as dimeric gold complexes, have been developed to facilitate this process. nih.gov

Another significant application is the C2-selective acylation of quinolines. nih.gov This reaction can proceed via the generation of acyl radicals from terminal alkynes under oxidative conditions with a terminal oxidant like persulfate. nih.gov The mechanism involves the formation of a phenylglyoxylic acid intermediate, which then undergoes oxidative decarboxylation to produce the reactive acyl radical species. nih.gov

The choice of photocatalyst is critical and influences the reaction's efficiency and selectivity. Ruthenium(II) polypyridyl complexes, such as Ru(bpy)₃Cl₂, and iridium(III) complexes are commonly used due to their favorable photophysical and electrochemical properties. acs.orgkaust.edu.sa The catalytic cycle is completed by the regeneration of the ground-state photocatalyst, often through oxidation by an external oxidant or by another species in the reaction mixture. beilstein-journals.org

Table 1: Key Parameters in Oxidative Photoredox Catalysis of Amine Functionalization

Parameter Description Examples of Reagents/Catalysts References
Photosensitizer (PS) Absorbs visible light and initiates the SET process. Ru(bpy)₃Cl₂, Ir(ppy)₃ acs.orgkaust.edu.sa
Electron Donor The amine substrate that undergoes oxidation. Tertiary amines, including quinoline derivatives. acs.orgkaust.edu.sa
Electron Acceptor An external oxidant that can regenerate the photocatalyst. Persulfate, Oxygen sci-hub.senih.gov
Radical Precursor A molecule that generates the radical species for functionalization. Bromoalkanes, Terminal Alkynes nih.gov

Nucleophilic Substitution and Addition Mechanisms

Nucleophilic substitution and addition reactions are fundamental to the derivatization of the quinoline ring system in this compound. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the quinoline ring influences the reactivity of the molecule towards nucleophiles.

Nucleophilic aromatic substitution (SNAr) can occur on the quinoline ring, particularly at positions activated by the ring nitrogen and the trifluoromethyl group. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent.

In addition to substitution on the quinoline ring itself, nucleophilic substitution reactions can be used to introduce various functional groups. For instance, the synthesis of pyrrole (B145914) and pyridinone derivatives bearing a trifluoromethyl group has been achieved through mechanisms involving nucleophilic substitution and subsequent intramolecular cyclization. researchgate.net

Nucleophilic addition reactions are also prevalent. For example, the synthesis of 3-perfluoroalkyl-7-azaindoles can be achieved through the activation of a precursor, allowing for nucleophilic aromatic substitution at the 4-position. researchgate.net The reaction of enaminediones with nucleophiles like ethyl glycinate (B8599266) hydrochloride proceeds via a Michael 1,4-addition/elimination mechanism to form precursors for trifluoromethyl-substituted pyrroles. researchgate.net

The trifluoromethyl group itself can be introduced via nucleophilic trifluoromethylation reactions. Reagents such as trifluoromethyl thianthrenium triflate can act as a source of a formal trifluoromethyl anion (CF₃⁻) under specific conditions, reacting with electrophiles to form C-CF₃ bonds. acs.org The proposed mechanism for this type of reaction can involve the formation of a metastable sulfurane intermediate upon addition of a nucleophile to the reagent. acs.org

Table 2: Examples of Nucleophilic Reactions in the Derivatization of Trifluoromethyl-Containing Heterocycles

Reaction Type Reactants Key Mechanistic Steps Product Type References
Nucleophilic Aromatic Substitution Activated quinoline precursor, Nucleophile Formation of Meisenheimer complex, Leaving group departure Substituted quinoline researchgate.net
Michael Addition/Elimination & Cyclization Enaminedione, Ethyl glycinate hydrochloride 1,4-addition, Elimination, Intramolecular cyclization Trifluoromethyl-substituted pyrrole researchgate.net
Nucleophilic Trifluoromethylation Electrophile, Trifluoromethyl thianthrenium triflate Formation of sulfurane intermediate, Transfer of CF₃⁻ Trifluoromethylated compound acs.org

In Depth Spectroscopic and Structural Characterization of 3 Trifluoromethyl Quinolin 7 Amine and Its Derivatives

X-ray Crystallography for Precise Solid-State Structure Determination

These studies reveal that the quinoline (B57606) ring system is typically planar. The substituents, in this case, the amino group at the 7-position and the trifluoromethyl group at the 3-position, will lie in or close to this plane, depending on intermolecular interactions such as hydrogen bonding and crystal packing forces. The nitrogen atom of the amino group is expected to be sp² hybridized, with its lone pair participating in the aromatic system. The trifluoromethyl group will exhibit a tetrahedral geometry.

Table 1: Representative Crystallographic Data for a Substituted Quinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.671
c (Å) 10.234
β (°) 98.76
Volume (ų) 1094.5
Z 4

Note: Data presented is for a representative substituted quinoline derivative and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 3-(Trifluoromethyl)quinolin-7-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atoms.

¹H, ¹³C, ¹⁹F NMR for Structural Elucidation and Isomer Differentiation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. Protons on the benzenoid ring will appear in the aromatic region, with their coupling patterns revealing their relative positions. The amino protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will provide information about the electron distribution within the quinoline ring system.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring and can be influenced by the electronic nature of the quinoline system.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 6.5 - 8.5 m
¹H (NH₂) 4.0 - 5.5 br s
¹³C (Aromatic) 100 - 150 -
¹³C (CF₃) 120 - 130 q
¹⁹F (CF₃) -60 to -65 s

Note: These are predicted values based on data from similar compounds and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the quinoline ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1650 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are anticipated in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in the characterization of the quinoline core.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
C=C and C=N Stretch (quinoline ring) 1400 - 1650
C-N Stretch 1250 - 1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₇F₃N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (212.17 g/mol ).

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for aromatic amines is the loss of a hydrogen radical to form an [M-1]⁺ ion. The trifluoromethyl group could also be involved in fragmentation, potentially leading to the loss of a CF₃ radical. The quinoline ring is relatively stable and may remain intact as a major fragment.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Visible Absorption: The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption bands in the ultraviolet and possibly the visible region, corresponding to π → π* and n → π* electronic transitions within the quinoline aromatic system. The positions of these absorption maxima are influenced by the substituents and the solvent polarity.

Fluorescence: Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum (λₑₘ) and the quantum yield (Φբ), would provide information about the excited state properties of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, is also a key parameter. Studies on similar amino-substituted trifluoromethylquinolines have shown that they can be highly fluorescent, with their emission properties being sensitive to the solvent environment. beilstein-journals.orgnih.gov

Table 4: Representative Photophysical Data for a Substituted Aminoquinoline Derivative

Solvent λₐᵦₛ (nm) λₑₘ (nm) Stokes Shift (nm) Φբ
Chloroform (B151607) 360 450 90 0.65
Methanol 355 480 125 0.40
DMSO 365 500 135 0.35

Computational and Theoretical Investigations of 3 Trifluoromethyl Quinolin 7 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. For 3-(Trifluoromethyl)quinolin-7-amine, these calculations have been instrumental in explaining its behavior and predicting its characteristics.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has been widely applied to study quinoline (B57606) derivatives, providing valuable information on their geometric configurations, vibrational frequencies, and electronic properties. mdpi.comdergipark.org.trscirp.org

In the context of 7-aminoquinolines, DFT calculations, often at the B3LYP/6-31G level, have been employed to simulate optimized geometry and electronic structures. nih.gov These studies reveal that the presence of the amino group significantly influences the highest occupied molecular orbital (HOMO), leading to higher energy levels compared to analogs without this group. nih.gov The strongly electron-withdrawing trifluoromethyl group, in concert with the electron-donating amino group, is crucial for establishing intramolecular charge transfer (ICT) states. nih.gov This ICT character is a key factor in the molecule's optical properties.

DFT can also predict the stability and reactivity of molecules. scispace.com By calculating thermodynamic parameters like enthalpy, entropy, and free energy, researchers can assess the stability of different conformations under various conditions. mdpi.com Furthermore, reactivity descriptors derived from DFT, such as chemical hardness, chemical potential, and electrophilicity, help in understanding how the molecule will interact with other chemical species. plos.org For instance, a lower electrophilicity index suggests a more nucleophilic character. plos.org

Table 1: Selected DFT-Calculated Properties for Quinoline Derivatives

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron. Higher values suggest greater electron-donating capacity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron. Lower values suggest greater electron-accepting capacity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Dipole Moment A measure of the separation of positive and negative charges in a molecule.Influences intermolecular interactions and solubility.
Vibrational Frequencies Frequencies at which the molecule's bonds vibrate.Correlate with experimental infrared and Raman spectra, aiding in structural identification. dergipark.org.trscirp.org

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the HOMO and LUMO. nih.gov The distribution and energies of these orbitals are critical in determining a molecule's reactivity and electronic properties. nih.govmdpi.com

For 7-aminoquinolines, FMO analysis shows that the HOMO is primarily concentrated on the amino group, while the LUMO is located near the trifluoromethyl group. nih.gov This spatial separation of the HOMO and LUMO is indicative of a strong intramolecular charge transfer (ICT) character upon electronic excitation. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter, with smaller gaps suggesting higher reactivity and greater potential for NLO (non-linear optical) applications. nih.gov

Table 2: Key Parameters from FMO and Charge Distribution Analysis

ParameterDescriptionSignificance for this compound
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMO. nih.govA smaller gap suggests higher reactivity and potential for charge transfer.
Electron Affinity (EA) Energy released when an electron is added to a neutral atom or molecule to form a negative ion.Indicates the ability to accept an electron.
Ionization Potential (IP) The energy required to remove an electron from a gaseous atom or molecule.Indicates the ability to donate an electron.
Electronegativity (χ) A measure of the tendency of an atom to attract a bonding pair of electrons.Influences bond polarity and reactivity.
Chemical Hardness (η) A measure of resistance to deformation or change.A higher value indicates greater stability.
Global Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge.Predicts the electrophilic or nucleophilic nature of the molecule.
Natural Population Analysis (NPA) Charges Atomic charges calculated based on the NBO method.Provides a detailed picture of the charge distribution across the molecule. mdpi.com

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT and its time-dependent extension (TD-DFT) are commonly used to calculate vibrational (IR and Raman) and electronic (UV-Vis) spectra. dergipark.org.treurjchem.com

By calculating the harmonic vibrational frequencies, researchers can assign the peaks observed in experimental FT-IR and FT-Raman spectra to specific vibrational modes of the molecule, such as C-H stretching, N-H deformation, and C-F bending. dergipark.org.tr This detailed assignment helps to confirm the molecular structure. dergipark.org.tr For example, in a study of a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations at the B3LYP/cc-pVQZ level were used to assign the observed IR and Raman bands. dergipark.org.tr

TD-DFT calculations can predict the electronic absorption spectra by determining the excitation energies and oscillator strengths of electronic transitions. scirp.org These calculations can help to understand the nature of the electronic transitions, for instance, identifying them as π-π* or n-π* transitions, and how they are influenced by the molecular structure and solvent. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the interactions of small molecules with biological macromolecules and for analyzing their dynamic behavior.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comijrpr.com It is a crucial tool in drug discovery for identifying potential binding modes and affinities of ligands to their protein targets. nih.govnih.gov

In the context of quinoline derivatives, molecular docking has been used to investigate their interactions with various biological targets, including enzymes and receptors. nih.govsciengpub.ir For instance, a derivative of this compound, specifically 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was docked into the active site of influenza virus RNA polymerase. nih.gov The docking study revealed key interactions, such as Pi-Pi stacking, which are important for binding. nih.gov

The process of molecular docking involves preparing the 3D structures of both the ligand and the target protein, defining a binding site, and then using a scoring function to evaluate and rank the different possible binding poses. scispace.com The results of docking studies can guide the design of new derivatives with improved binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of molecules and the stability of ligand-protein complexes over time. mdpi.comnih.govlongdom.org

MD simulations start with an initial set of coordinates, often obtained from X-ray crystallography or molecular docking, and then calculate the trajectory of atoms and molecules by integrating Newton's equations of motion. longdom.org These simulations can reveal how a ligand adapts its conformation within a binding site and how the protein structure responds to ligand binding. mdpi.com

For quinoline derivatives, MD simulations have been used to assess the stability of their complexes with protein targets. sci-hub.se By analyzing parameters such as the root-mean-square deviation (RMSD) of atomic positions, researchers can determine if the ligand remains stably bound in the active site throughout the simulation. plos.orgacs.org A stable binding mode is indicated by low RMSD fluctuations. plos.org MD simulations can also provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding stability. acs.org

In Silico Approaches for Rational Design and Lead Optimization

Computational and theoretical investigations are pivotal in modern drug discovery, providing powerful tools for the rational design and optimization of lead compounds. For quinoline-based systems, including those related to this compound, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are instrumental. These approaches enable researchers to predict how structural modifications will affect a molecule's binding affinity, selectivity, and pharmacokinetic properties, thereby accelerating the development of more potent and effective therapeutic agents. mdpi.compreprints.orgbohrium.com

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net Its versatility allows for extensive chemical substitutions, where even minor changes can significantly alter a molecule's biological activity. mdpi.com Rational drug design leverages this by using computational models to guide targeted modifications. For instance, the introduction of a trifluoromethyl group, as seen in the parent compound, is a common strategy to enhance metabolic stability and binding affinity.

Detailed research findings from various studies highlight the successful application of these computational strategies in optimizing quinoline derivatives for different therapeutic targets.

Research Findings in Lead Optimization

Molecular Docking and Structural Optimization: Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to its protein target. This information is crucial for understanding structure-activity relationships (SAR) and designing new analogues with improved potency.

In one study focused on developing inhibitors for serum/glucocorticoid-regulated kinase-1 (SGK1), a target in prostate cancer, researchers used molecular docking to guide the optimization of a hit compound. nih.gov Docking studies of the initial hit revealed its active binding conformation, leading to the design of new 4-trifluoromethyl quinoline derivatives. nih.gov The goal was to introduce a larger aryl group to better occupy a specific hinge region of the SGK1 protein. nih.gov This rational design approach led to the synthesis of compound 12f , which demonstrated a significantly improved SGK1 inhibitory potency (IC₅₀ of 0.39 μM), an approximate 7.8-fold enhancement over the original hit compound. nih.gov Docking analysis confirmed that the modified moiety of 12f extended effectively into the target region, forming a key hydrogen bond interaction. nih.gov

Similarly, in silico tools were employed to design novel anti-influenza agents based on a 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid lead compound. nih.gov Molecular docking calculations were performed to predict the binding of designed derivatives to the viral RNA polymerase. nih.gov This process identified several compounds with favorable docking scores, which were then synthesized and tested. nih.gov The derivative G07 emerged as a particularly potent inhibitor, with an EC₅₀ value of 11.38 µM. nih.gov

The following table summarizes the docking scores for selected quinoline derivatives against their respective protein targets, illustrating the use of this metric to prioritize compounds for synthesis and biological evaluation.

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid derivatives (G07)Influenza RNA Polymerase (3CM8)-7.370 nih.gov
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid derivatives (G19)Influenza RNA Polymerase (3CM8)-6.677 nih.gov
4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid derivatives (G23)Influenza RNA Polymerase (3CM8)-6.537 nih.gov
Amide-enriched 2-(1H)-quinazolinone derivatives (7a-j)EGFR Tyrosine Kinase (1M17)-9.00 to -9.67 nih.gov

Structure-Activity Relationship (SAR) and Biological Activity: The insights gained from computational modeling are validated through the synthesis and biological testing of the designed compounds. This iterative cycle of design, synthesis, and testing is the foundation of lead optimization.

The biological evaluation of computationally designed quinoline derivatives has yielded promising results across different disease areas. For example, the development of anti-cancer agents has benefited from these approaches. A study on 3-phenyltrifluoromethyl quinoline derivatives used molecular modeling to design compounds and evaluated their activity against the MCF-7 breast cancer cell line. researchgate.net The SAR study revealed that the presence of an electronegative group on the phenyl ring was crucial for inhibitory action. researchgate.net

The table below presents the biological activities of several quinoline derivatives that were developed through rational design and optimization processes.

CompoundTarget/AssayBiological Activity (IC₅₀/EC₅₀)Reference
12f (4-trifluoromethylquinoline derivative)SGK1 Inhibition0.39 μM (IC₅₀) nih.gov
G07 (4-[(quinolin-4-yl)amino]benzamide derivative)Anti-influenza virus (A/WSN/33)11.38 µM (EC₅₀) nih.gov
Qa5 (2-(trifluoromethyl)-4-hydroxyquinoline derivative)Xanthomonas oryzae (antibacterial)3.12 μg/mL (MIC) bohrium.com
7i and 7j (amide-enriched 2-(1H)-quinazolinone derivatives)MCF-7 cell line (cytotoxic)0.07 ± 0.0061 μM (IC₅₀ for 7i) nih.gov

These examples underscore the power of integrating in silico methodologies into the drug discovery pipeline. By providing a molecular-level understanding of ligand-target interactions, computational tools enable the rational design of novel quinoline derivatives, such as those based on the this compound scaffold, leading to compounds with optimized potency and desired biological activity. acs.orgmdpi.com

Mechanism Oriented Biological Research and Structure Activity Relationship Sar of 3 Trifluoromethyl Quinolin 7 Amine Derivatives

Elucidation of Molecular Interaction Mechanisms

The biological effects of 3-(trifluoromethyl)quinolin-7-amine derivatives are a direct consequence of their interactions with specific biomolecules, which in turn modulate critical cellular processes.

A primary mechanism by which these quinoline (B57606) derivatives exert their effects is through the inhibition of specific enzymes, particularly kinases. For instance, a series of 3,5,7-trisubstituted quinolines, including derivatives of this compound, have been identified as highly potent inhibitors of the c-Met kinase, with some compounds exhibiting IC50 values of less than 1.0 nM. acs.org One such compound, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, demonstrated significant tumor growth inhibition in xenograft models, highlighting its potential as a selective c-Met inhibitor. acs.org The quinoline scaffold is recognized as a "privileged" structure for binding to the ATP site of kinases. nih.govacs.org

In addition to kinases, Toll-like receptors (TLRs) have emerged as important targets for quinoline derivatives. TLRs are key components of the innate immune system, and their modulation can have profound effects on immune responses. researchgate.netcore.ac.uk Research has shown that derivatives based on 2-(trifluoromethyl)quinolin-4-amine (B175998) and 2-(trifluoromethyl)quinazolin-4-amine scaffolds can act as selective TLR7 agonists. researchgate.netnih.gov Structure-activity relationship studies have revealed that a secondary or tertiary amine at the 4-position of the 2-(trifluoromethyl)quinoline (B1226531) scaffold is crucial for potent TLR7 agonist activity. researchgate.net Specifically, N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine was found to induce the production of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events that modulate fundamental cellular pathways, including apoptosis (programmed cell death) and cell cycle regulation. The induction of apoptosis is a key mechanism for the anticancer activity of many quinoline derivatives. nih.govresearchgate.net For example, the quinoline derivative PQ1, which contains a trifluoromethylphenyl group, has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9, key executioners of the extrinsic and intrinsic apoptotic pathways, respectively. nih.govresearchgate.net This activation leads to an increase in the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria. researchgate.net

Furthermore, some quinoline derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. researchgate.net Studies on 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives have demonstrated their ability to cause cell cycle arrest at the sub-G1 phase in colon cancer cells, which is indicative of apoptosis. researchgate.net The ability of these compounds to interfere with the normal progression of the cell cycle contributes significantly to their anti-proliferative effects. researchgate.netresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies systematically investigate how modifications to different parts of the molecule affect its biological efficacy, providing a roadmap for the design of more potent and selective compounds.

The trifluoromethyl (-CF3) group is a critical pharmacophore in many bioactive molecules, and its presence in the this compound scaffold significantly influences the compound's properties. researchgate.net The -CF3 group is highly electronegative and electron-withdrawing, which can alter the electronic properties of the quinoline ring. smolecule.com One of the most important contributions of the trifluoromethyl group is its effect on lipophilicity. mdpi.comresearchgate.net Increased lipophilicity can enhance a molecule's ability to cross cell membranes, thereby improving its bioavailability and interaction with intracellular targets. smolecule.commdpi.com

The position of the trifluoromethyl group on the quinoline ring is also crucial. For example, in a series of styrylquinolines, a 3-trifluoromethyl group showed comparable antiplasmodial activity to its 4-positional isomer, both of which were more potent than the 2-positional isomer. nih.gov This highlights that the electronic and steric effects of the -CF3 group are position-dependent and can significantly impact biological activity.

The amino group at the C7 position of the quinoline core is a key site for modification to modulate biological activity. The nature of the substituent on this amino group can profoundly influence the compound's potency and selectivity. In the context of antimalarial quinolones, the introduction of an adenine (B156593) moiety at the C7 position has been shown to significantly improve activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. researchgate.net This enhancement is attributed to key hydrogen-bonding interactions with the target protein. researchgate.net

The biological activity of quinoline derivatives is not only determined by the nature of the functional groups but also by their position on the quinoline core. scientific.netorientjchem.org The quinoline ring system provides multiple positions for substitution, and the placement of these substituents can lead to significant variations in pharmacological properties.

For instance, in the case of quinoline-based anticancer agents, the position of substituents has a marked effect on their activity. orientjchem.org The introduction of a hydroxyl or methoxy (B1213986) group at position 7 has been shown to improve antitumor activity. orientjchem.org Conversely, for antibacterial quinolones, a fluorine atom at position 6 significantly enhances antibacterial potency. orientjchem.org

In the context of 3,5,7-trisubstituted quinolines as c-Met kinase inhibitors, the specific substitution pattern is critical for high potency. acs.org The combination of a trifluoromethyl group at C7, a nitrobenzylamino group at C5, and a piperazinyl group at C3 resulted in compounds with sub-nanomolar inhibitory activity. acs.org This demonstrates that the synergistic effect of multiple functional groups at specific positions on the quinoline core is essential for achieving high biological efficacy.

Development as Advanced Chemical Probes and Research Tools

Derivatives of this compound have emerged as versatile scaffolds in the development of sophisticated chemical probes and research tools. The unique electronic properties conferred by the trifluoromethyl group, combined with the inherent fluorescence of the quinoline core, have enabled the creation of novel agents for subcellular imaging and advanced functional materials.

Design and Synthesis of Fluorescent Probes for Subcellular Imaging

The rational design of fluorescent probes based on the this compound framework has led to powerful tools for visualizing subcellular structures and processes in living cells. core.ac.uk The quinoline scaffold is an attractive motif for constructing fluorescent probes due to its synthetic versatility and the ability of the quinoline nitrogen to monitor interactions with target molecules through changes in fluorescence. nih.gov

A key design strategy involves the creation of a modular, "push-pull" system within the molecule. nih.gov The electron-donating amino group at the 7-position and the strongly electron-withdrawing trifluoromethyl group work in concert to facilitate an intramolecular charge transfer (ICT) state. nih.gov This ICT character is crucial for achieving desirable photophysical properties, such as large Stokes shifts and emission at longer wavelengths, which are beneficial for biological imaging by minimizing autofluorescence and light scattering. nih.govacs.org

Researchers have developed highly tunable quinoline-based probes with strategic domains that can be chemically modified to optimize properties like solubility, cell permeability, and target specificity. core.ac.uknih.gov This modularity allows for the systematic tuning of the probe's photophysical and chemical characteristics. nih.gov

The synthesis of these advanced probes has been made more efficient through modern organic chemistry techniques. While traditional quinoline synthesis often required harsh conditions, newer methods provide high yields and selectivity. nih.govacs.org One approach involves a catalyst-free reaction of m-phenylenediamines with unsymmetrical 1,3-diketones containing a trifluoromethyl group. nih.gov Another powerful method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the regioselective introduction of various substituents onto the quinoline core, enabling the rapid generation of diverse probe libraries. nih.gov

These synthetic strategies have yielded a variety of fluorescent probes with specific subcellular targets. For instance, certain 2,4-disubstituted 7-aminoquinolines containing a trifluoromethyl group have been shown to specifically localize in the Golgi apparatus of various cell lines. nih.govacs.org These probes are valuable for studying the structure and function of this organelle and are suitable for advanced techniques like two-photon fluorescence microscopy. nih.govacs.org Other derivatives have been designed as lipophilicity-responsive probes that accumulate in lipid droplets, providing a tool for live-cell imaging of these dynamic organelles. researchgate.net The fluorescence of these probes is often solvatochromic, meaning their emission color changes with the polarity of their environment, a property that can be exploited to sense the local environment within a cell. nih.govresearchgate.net

Table 1: Examples of this compound-based Fluorescent Probes

Probe TypeDesign PrincipleSynthesis HighlightSubcellular TargetKey Feature
Golgi-Targeting Probes Intramolecular Charge Transfer (ICT) between the amino and trifluoromethyl groups. nih.govacs.orgCatalyst-free synthesis from m-phenylenediamine (B132917) and a trifluoromethyl-containing 1,3-diketone. nih.govGolgi ApparatusLarge Stokes shift, suitable for two-photon microscopy. nih.govacs.org
Lipid Droplet Probes (TFMAQ-8Ar) Push-pull system with solvatochromic properties. researchgate.netPalladium-catalyzed C-H activation to introduce aryl groups. researchgate.netLipid DropletsHigh fluorescence in non-polar environments (lipids), quenched in polar environments. researchgate.net
pH-Sensitive Probes (DMAQ) Modular scaffold with domains for tuning photophysical properties. nih.govRegioselective Suzuki-Miyaura cross-coupling for diversification. nih.govGeneral IntracellularTwo-stage fluorescence response to intracellular pH. nih.gov

Applications in Advanced Functional Materials Research

The quinoline ring system, a key component of this compound, is recognized not only for its role in pharmaceuticals and biological probes but also as a fundamental building block in the field of advanced functional materials. nih.govnih.gov The desirable photophysical properties, such as strong fluorescence and environmental sensitivity, that make these compounds excellent imaging agents also render them attractive for materials science applications.

Derivatives of quinoline are investigated for their potential in creating materials with specific optical and electronic properties. nih.gov The same intramolecular charge transfer (ICT) characteristics that are beneficial for cellular imaging can be harnessed in solid-state materials. For example, push-pull type fluorescent amino-quinoline derivatives have been observed to exhibit high fluorescence emission in the solid state. researchgate.net This property is attributed to the planar structure between the quinoline ring and appended aromatic groups, which facilitates strong electronic communication and emission. researchgate.net

The development of synthetic methodologies, such as palladium-catalyzed C-H activation and cross-coupling reactions, allows for the precise tailoring of the molecular architecture. nih.govresearchgate.net This control is essential for tuning the bulk properties of materials. By systematically altering the substituents on the quinoline scaffold, researchers can modulate properties like emission wavelength, quantum yield, and responsiveness to external stimuli, which are critical for applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

While the primary focus of much of the research on this compound derivatives has been on biological applications, the foundational studies on their synthesis and photophysical characterization provide a strong basis for their exploration in materials science. core.ac.uknih.gov The structural and electronic features that enable their function as cellular probes are directly translatable to the design of new functional organic materials.

Table 2: Potential Applications of Quinoline Derivatives in Functional Materials

Material ApplicationRelevant PropertyUnderlying Chemistry
Solid-State Emitters High fluorescence quantum yield in the solid state. researchgate.netPlanar molecular structure facilitating strong π-π stacking and emission. researchgate.net
Chemical Sensors Solvatochromism (fluorescence changes with environment polarity). nih.govresearchgate.netIntramolecular Charge Transfer (ICT) sensitive to the local dielectric environment. nih.gov
Optoelectronic Devices Tunable emission wavelengths and electronic properties. nih.govModular synthesis allowing for systematic modification of the D-π-A system. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-(Trifluoromethyl)quinolin-7-amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Cyclization of precursors : Reacting 3-(trifluoromethyl)aniline with cyclization agents (e.g., polyphosphoric acid) under controlled temperatures (120–160°C) yields the quinoline core .
  • Buchwald-Hartwig coupling : For functionalization, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) enable C–N bond formation at 80–100°C in toluene, achieving >70% yield in some analogs .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >95% purity .
  • Key variables : Catalyst choice, solvent polarity, and temperature critically impact regioselectivity and yield. For example, elevated temperatures accelerate cyclization but may increase side products .

Q. How is the purity and structural integrity of this compound confirmed during synthesis?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks at δ 7.8–8.5 ppm (quinoline protons) and δ 150–160 ppm (CF₃ carbon) confirm the core structure .
    • HRMS : Exact mass matching (e.g., [M+H]⁺ = 227.0792) validates molecular formula .
  • Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) confirms purity (>98%) .
  • X-ray crystallography : Resolves stereochemical ambiguities in derivatives, though limited to crystalline analogs .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Methodological Answer:

  • Antiplasmodial activity : Tested against Plasmodium falciparum (3D7 strain) via SYBR Green assay, with IC₅₀ values compared to chloroquine .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) screen for interactions with targets like PfATP4 in malaria .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) establish selectivity indices (SI >10 indicates low toxicity) .

Advanced Research Questions

Q. What strategies elucidate the mechanism of action of this compound in antimalarial contexts?

Methodological Answer:

  • Target identification :
    • Photoaffinity labeling : Incorporation of a photoactivatable group (e.g., benzophenone) into the scaffold crosslinks with target proteins, identified via SDS-PAGE and LC-MS/MS .
    • CRISPR-Cas9 knockout : Gene libraries screen for resistance mutations in Plasmodium, pinpointing putative targets like cytochrome bc₁ .
  • Molecular docking : Schrödinger Suite or AutoDock Vina models interactions with PfDHODH, guided by crystallographic data (PDB: 1TV5) .

Q. How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

  • Side-chain functionalization :
    • Aminoalkyl groups : Introducing piperazine or morpholine at the 4-position improves solubility and target engagement (e.g., 92% yield in 3f via Buchwald coupling) .
    • Electron-withdrawing groups : Adding nitro or chloro substituents at C-2 enhances antimalarial potency (IC₅₀ reduction from 120 nM to 45 nM) .
  • Prodrug design : Acetylation of the 7-amine group increases bioavailability, with hydrolysis in vivo restoring activity .

Q. How can researchers resolve discrepancies in reported biological activities of fluorinated quinoline analogs?

Methodological Answer:

  • Comparative structural analysis :
    • CF₃ position : 7-CF₃ (target compound) vs. 8-CF₃ () isomers show divergent LogP values (2.1 vs. 2.8), affecting membrane permeability .
    • Amine substitution : 4-Amino derivatives () exhibit stronger H-bonding vs. 7-amino, altering enzyme affinity .
  • Standardized assays : Replicate studies under identical conditions (e.g., 72-hr incubation, 1% parasitemia) to minimize variability .
  • Meta-analysis : Pool data from PubChem (CID 2735960) and independent studies to identify trends in structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.